O,S-Diethyl ethylphosphonothioate

Catalog No.
S13294109
CAS No.
108813-14-5
M.F
C6H15O2PS
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O,S-Diethyl ethylphosphonothioate

CAS Number

108813-14-5

Product Name

O,S-Diethyl ethylphosphonothioate

IUPAC Name

1-[ethyl(ethylsulfanyl)phosphoryl]oxyethane

Molecular Formula

C6H15O2PS

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C6H15O2PS/c1-4-8-9(7,5-2)10-6-3/h4-6H2,1-3H3

InChI Key

ROHZJRLOFLALPG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC)SCC

O,S-Diethyl ethylphosphonothioate is an organophosphorus compound with the molecular formula C6H15O2PSC_6H_{15}O_2PS and a molecular weight of 182.22 g/mol. This compound is characterized by the presence of both ethyl and phosphonothioate groups, which contribute to its unique chemical properties. It is primarily known for its applications in various fields, including chemistry, biology, and industry, particularly as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

  • Oxidation: The compound can be oxidized to form corresponding phosphonates and sulfonates. Common oxidizing agents used include hydrogen peroxide and peracids.
  • Reduction: Reduction reactions can convert it into different phosphonothioate derivatives, typically utilizing reducing agents like lithium aluminum hydride.
  • Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other functional groups, involving nucleophiles such as amines or thiols.

Major Products Formed

  • From Oxidation: Phosphonates and sulfonates.
  • From Reduction: Various phosphonothioate derivatives.
  • From Substitution: Compounds with different functional groups replacing the ethyl groups.

O,S-Diethyl ethylphosphonothioate exhibits significant biological activity primarily through its interaction with specific enzymes. It is known to inhibit cholinesterase enzymes by binding to their active sites, leading to an accumulation of acetylcholine in the synaptic cleft. This inhibition can result in various physiological effects, making it a subject of study for potential therapeutic applications as well as toxicological assessments.

The synthesis of O,S-Diethyl ethylphosphonothioate can be achieved through several methods:

  • Reaction of Diethyl Phosphite with Ethyl Mercaptan: This method involves reacting diethyl phosphite with ethyl mercaptan in the presence of a base under mild conditions. This reaction is efficient and yields high purity products.
  • Industrial Production: In industrial settings, large-scale reactions are optimized for high yield and purity, controlling parameters such as temperature, pressure, and reactant concentrations.

O,S-Diethyl ethylphosphonothioate has diverse applications:

  • Chemistry: Used as a reagent in organic synthesis and as a precursor for synthesizing other organophosphorus compounds.
  • Biology: Investigated for its effects on biological systems, particularly as an enzyme inhibitor.
  • Medicine: Explored for potential pharmaceutical applications and as a tool for studying biochemical pathways.
  • Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Research on O,S-Diethyl ethylphosphonothioate has focused on its interactions with biological targets. Studies indicate that it can effectively inhibit cholinesterase activity, leading to increased levels of acetylcholine. This mechanism underlies its potential use in both therapeutic contexts and as a model compound for studying enzyme inhibition mechanisms .

Several compounds share structural similarities with O,S-Diethyl ethylphosphonothioate. Key comparisons include:

Compound NameUnique Features
O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolateContains a diethylamino group, altering its biological activity profile.
O,S-Diethyl methylphosphonothioateSimilar structure but varies in substituents affecting reactivity and toxicity.
O-Ethyl S-ethyl methylphosphonothioateExhibits different biological activities due to variations in substituents.

O,S-Diethyl ethylphosphonothioate is unique due to its specific combination of ethyl and phosphonothioate groups, which confer distinct reactivity and biological activity compared to these similar compounds .

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

182.05303789 g/mol

Monoisotopic Mass

182.05303789 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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